molecular formula C17H22N2O2S B15096791 Benzeneethanamine, 4-(dimethylamino)-beta-[(4-methylphenyl)sulfonyl]- CAS No. 928000-20-8

Benzeneethanamine, 4-(dimethylamino)-beta-[(4-methylphenyl)sulfonyl]-

Cat. No.: B15096791
CAS No.: 928000-20-8
M. Wt: 318.4 g/mol
InChI Key: PZCHXRPWCMNHEF-UHFFFAOYSA-N
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Description

This compound (CAS: 928000-20-8) is a substituted benzeneethanamine derivative featuring a dimethylamino group at the para position and a 4-methylphenylsulfonyl group at the beta position of the ethanamine backbone. Such structural features are often leveraged in medicinal chemistry for targeting enzymes or receptors, particularly in the design of sulfonamide-based inhibitors or modulators .

Properties

CAS No.

928000-20-8

Molecular Formula

C17H22N2O2S

Molecular Weight

318.4 g/mol

IUPAC Name

4-[2-amino-1-(4-methylphenyl)sulfonylethyl]-N,N-dimethylaniline

InChI

InChI=1S/C17H22N2O2S/c1-13-4-10-16(11-5-13)22(20,21)17(12-18)14-6-8-15(9-7-14)19(2)3/h4-11,17H,12,18H2,1-3H3

InChI Key

PZCHXRPWCMNHEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC=C(C=C2)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, 4-(dimethylamino)-beta-[(4-methylphenyl)sulfonyl]- typically involves multiple steps. One common method starts with the reaction of 4-methylbenzenesulfonyl chloride with dimethylamine to form an intermediate. This intermediate is then reacted with benzeneethanamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and continuous monitoring to maintain the quality of the product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, 4-(dimethylamino)-beta-[(4-methylphenyl)sulfonyl]- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products have their own unique properties and applications.

Scientific Research Applications

Benzeneethanamine, 4-(dimethylamino)-beta-[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzeneethanamine, 4-(dimethylamino)-beta-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s closest analogs differ in substituent type and position, influencing electronic, steric, and physicochemical properties:

Compound Name (CAS) Key Substituents Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
Benzeneethanamine, 4-(dimethylamino)-beta-[(4-methylphenyl)sulfonyl]- (928000-20-8) 4-(dimethylamino), beta-(4-methylphenylsulfonyl) Not explicitly stated* High polarity, potential enzyme inhibition
2-(4-(Methylsulfonyl)phenyl)ethylamine (153402-45-0) 4-(methylsulfonyl) C9H13NO2S 199.27 pKa ~9.34; moderate basicity, used in drug intermediates
Benzeneethanamine, 3-methoxy-beta-[(4-methylphenyl)sulfonyl] (927999-48-2) 3-methoxy, beta-(4-methylphenylsulfonyl) Reduced basicity vs. dimethylamino analog
4-Methylsulphonylbenzylamine hydrochloride (98593-51-2) 4-methylsulfonyl, benzylamine C8H11NO2S 185.24 High solubility in polar solvents; sulfonamide precursor
[2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine 4-methoxy, 4-methylthio Increased lipophilicity due to methylthio group

*Note: Molecular formula for 928000-20-8 can be inferred as ~C17H22N2O2S based on analogs.

Key Observations:

  • Electronic Effects : The 4-methylphenylsulfonyl group is electron-withdrawing, enhancing the compound’s stability in oxidative environments compared to methylthio (electron-donating) analogs like those in and .
  • Basicity: The dimethylamino group (pKa ~9–10 estimated) provides stronger basicity than methoxy or methylthio substituents, influencing solubility and receptor binding .
  • Lipophilicity: Methylthio or chloro substituents (e.g., 927991-19-3 in ) increase logP values, whereas sulfonyl or amino groups enhance hydrophilicity .

Physicochemical and Spectral Comparisons

  • Boiling Point and Density : Compounds with sulfonyl groups (e.g., 153402-45-0 in ) exhibit higher boiling points (~377°C) and densities (~1.188 g/cm³) compared to methylthio derivatives due to stronger intermolecular forces .
  • Spectral Signatures: IR: Sulfonyl groups show characteristic S=O stretching at 1332–1160 cm⁻¹ (), consistent across analogs . NMR: Aromatic protons in 4-methylphenylsulfonyl derivatives resonate at δ 7.1–8.5 ppm (), while dimethylamino groups may cause upfield shifts due to electron donation .

Biological Activity

Benzeneethanamine, 4-(dimethylamino)-beta-[(4-methylphenyl)sulfonyl]- (CAS Registry Number: 928000-20-8) is a compound that has garnered attention in various fields, particularly in pharmacology and toxicology. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and associated risks based on available literature and case studies.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H22_{22}N2_2O2_2S
  • Molecular Weight : 318.4 g/mol

The compound features a sulfonamide group, which is known to influence its biological activity, particularly in relation to enzyme inhibition and receptor interactions.

1. Receptor Interaction

Benzeneethanamine derivatives are often studied for their interaction with serotonin receptors, particularly the 5-HT2A_2A receptor. This receptor is implicated in various neurological functions, including mood regulation and cognition. The compound may exhibit agonistic properties at these receptors, potentially leading to hallucinogenic effects similar to other phenethylamines.

2. Enzyme Inhibition

The sulfonamide group in the structure suggests potential for enzyme inhibition. Compounds with similar structures have been shown to inhibit carbonic anhydrase and other enzymes, leading to effects on metabolic pathways.

Case Study: Toxicological Analysis

A notable case involved a 19-year-old male who experienced severe intoxication after using a drug related to benzeneethanamine derivatives (25B-NBOMe). The patient presented with generalized seizures and elevated creatine kinase levels indicative of rhabdomyolysis. Toxicological analysis confirmed the presence of the compound, highlighting its potent effects on the central nervous system and the potential for serious adverse reactions when misused .

Research Findings

Research indicates that benzeneethanamine derivatives can act as potent agonists at the 5-HT2A_2A receptor, contributing to their psychoactive properties. A study employing positron emission tomography (PET) demonstrated that these compounds can significantly activate these receptors in vivo, suggesting implications for both therapeutic uses and risks associated with recreational use .

Comparative Biological Activity

To better understand the biological activity of benzeneethanamine, it is useful to compare it with other related compounds:

Compound NameReceptor AffinityNotable Effects
25B-NBOMeHigh (5-HT2A)Hallucinations, seizures
2C-BModerate (5-HT2A)Mild hallucinogenic effects
MDMALow (5-HT2A)Empathogenic effects

Potential Therapeutic Applications

Given its interaction with serotonin receptors, benzeneethanamine may hold potential for therapeutic applications in treating mood disorders or cognitive dysfunctions. However, further research is needed to clarify its safety profile and efficacy.

Risks and Safety Considerations

The use of benzeneethanamine derivatives poses significant risks, particularly due to their psychoactive properties. The potential for abuse and severe side effects necessitates caution in any therapeutic application. Regulatory bodies have classified some related compounds as controlled substances due to their high risk of dependency and adverse effects.

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